3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)propanamide
CAS No.:
Cat. No.: VC19991832
Molecular Formula: C22H23N3O3
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23N3O3 |
|---|---|
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | 3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-methylpropyl)propanamide |
| Standard InChI | InChI=1S/C22H23N3O3/c1-14(2)13-23-19(26)11-12-24-20-15-7-3-4-8-16(15)22(28)25(20)18-10-6-5-9-17(18)21(24)27/h3-10,14,20H,11-13H2,1-2H3,(H,23,26) |
| Standard InChI Key | OSZUNVLVLYPUSE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CNC(=O)CCN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O |
Introduction
The compound 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)propanamide is a complex organic molecule belonging to the isoindoloquinazoline class of derivatives. These compounds are known for their diverse pharmacological properties and potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and drugs targeting various receptors involved in cancer and other diseases.
Synthesis of Isoindoloquinazoline Derivatives
The synthesis of isoindoloquinazoline derivatives generally involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques like chromatography are often employed for purification.
Synthetic Route
While specific details on the synthesis of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)propanamide are not available, the synthesis of similar compounds typically involves:
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Starting Materials: Isoindoloquinazoline core structures are often synthesized from appropriate precursors.
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Reaction Conditions: Conditions such as refluxing in ethanol or using specific catalysts may be necessary for efficient synthesis.
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Purification Methods: Techniques like column chromatography are used to purify the final product.
Biological Activities and Potential Applications
Isoindoloquinazoline derivatives have shown potential in medicinal chemistry due to their ability to inhibit various kinases and receptors involved in cellular signaling pathways. These pathways are crucial in diseases such as cancer, where the inhibition of receptor tyrosine kinases like EGFR and PDGFR can be beneficial.
Potential Therapeutic Targets
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Cancer: Isoindoloquinazolines may target pathways involved in cancer cell proliferation.
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Infection Response: These compounds could also modulate immune responses.
Research Findings and Data
While specific research findings on 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)propanamide are not available, studies on similar compounds provide insights into their potential biological activities.
Comparison of Isoindoloquinazoline Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Potential Biological Activity |
|---|---|---|---|
| 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)propanamide | Not specified | Not specified | Kinase inhibition, potential anticancer activity |
| Methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate | Not specified | Approximately 393.4 | Diverse biological activities, potential in drug discovery |
| 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]propanamide | C21H22N4O3S | Approximately 394.5 | Potential biological activities, including anticancer effects |
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